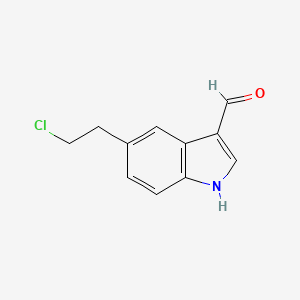
Ethyl 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxy group and a pyridyl group attached to a propanoate backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoate typically involves the esterification of 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.
Substitution: The hydroxy group in the compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Ethyl 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and pyridyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Ethyl 3-Hydroxy-3-(3-pyridyl)propanoate: Lacks the methyl group on the pyridyl ring.
Ethyl 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoate: Has the methyl group in a different position on the pyridyl ring.
Uniqueness: Ethyl 3-Hydroxy-3-(6-methyl-3-pyridyl)propanoate is unique due to the specific positioning of the methyl group on the pyridyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties and advantages in certain applications compared to its analogs.
属性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
ethyl 3-hydroxy-3-(6-methylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-3-15-11(14)6-10(13)9-5-4-8(2)12-7-9/h4-5,7,10,13H,3,6H2,1-2H3 |
InChI 键 |
BJXLTXHBHUTSIB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C1=CN=C(C=C1)C)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-Methoxy-ethoxy)-benzo[b]thiophene](/img/structure/B8289695.png)












